molecular formula C18H19N5O2 B2500223 1,3,6,7-tetramethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 36183-86-5

1,3,6,7-tetramethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2500223
CAS RN: 36183-86-5
M. Wt: 337.383
InChI Key: ADVGRQPCKMANFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,6,7-tetramethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as TIP, is a synthetic compound that belongs to the class of imidazopurines. It has been extensively studied for its potential applications in scientific research, particularly in the fields of cancer biology and immunology.

Scientific Research Applications

Thermally Activated Delayed Fluorescence (TADF) Emitters

To enhance the efficiency of organic light-emitting diodes (OLEDs), scientists have investigated BODIPY derivatives as TADF emitters . By replacing traditional carbazole-based emitters with BODIPY-based ones, they aim to achieve higher luminescence efficiency and longer device lifetimes .

Coordination Chemistry and Metal Complexes

BODIPY ligands form stable complexes with transition metals. These complexes exhibit intriguing properties, including photophysical behavior, catalysis, and sensing. Researchers explore BODIPY-metal complexes for applications such as solar cells, light-harvesting systems, and molecular switches.

properties

IUPAC Name

2,4,7,8-tetramethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-10-7-6-8-13(9-10)22-11(2)12(3)23-14-15(19-17(22)23)20(4)18(25)21(5)16(14)24/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVGRQPCKMANFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,7,8-Tetramethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione

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